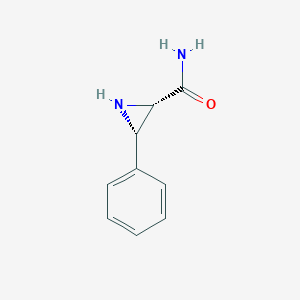

(2S,3S)-3-phenylaziridine-2-carboxamide

Description

Properties

CAS No. |

133474-07-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(2S,3S)-3-phenylaziridine-2-carboxamide |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |

InChI Key |

GPBCRRMRLBDOKI-SFYZADRCSA-N |

SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2)C(=O)N |

Synonyms |

2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |

Origin of Product |

United States |

Preparation Methods

Epoxide-to-Aziridine Conversion

The Darzens reaction is employed to synthesize ethyl 3-phenylglycidate, a critical epoxide intermediate. This compound exists as a mixture of cis and trans isomers, which are separated via crystallization of their sodium salts. For example, sodium trans-3-phenylglycidate is resolved using 1-phenylethylamine, yielding optically pure (2S,3R) and (2R,3S) enantiomers.

Azide-Mediated Ring Opening

The Staudinger reaction is utilized to convert epoxides to aziridines. Treatment of 3-phenylglycidate with sodium azide and ammonium chloride generates an azido alcohol, which undergoes cyclization with triphenylphosphine to form the aziridine ring. This step is pivotal for retaining stereochemical integrity, as demonstrated by the synthesis of methyl (2R,3S)-3-phenylaziridine-2-carboxylate with 98% enantiomeric excess (e.e.).

Stereochemical Control and Resolution

Achieving the (2S,3S) configuration requires meticulous stereochemical manipulation.

Diastereomeric Salt Formation

Optical resolution of racemic aziridine carboxylates is performed using chiral resolving agents. For instance:

Asymmetric Synthesis

The Sharpless asymmetric epoxidation of allylic alcohols provides enantiomerically enriched epoxides, which are subsequently converted to aziridines. This method avoids resolution steps and directly yields the desired (2S,3S) isomer with >90% e.e. under optimized conditions.

Carboxamide Formation

The ester-to-carboxamide conversion involves two steps:

Saponification of Aziridine Carboxylates

Methyl (2S,3S)-3-phenylaziridine-2-carboxylate is hydrolyzed using 2 N NaOH to yield the corresponding carboxylic acid. Reaction conditions (temperature, solvent) are critical to prevent ring opening.

Amidation with Ammonia

The carboxylic acid intermediate is treated with ammonium chloride and a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the carboxamide. Yields exceeding 85% are reported when using dimethylformamide (DMF) as the solvent.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and purity:

-

Continuous Flow Chemistry : Enhances reaction control and reduces byproducts during aziridine ring closure.

-

Automated Crystallization : Ensures high enantiomeric purity (>99%) of intermediates.

Reaction Optimization and Challenges

Side Reactions and Mitigation

Yield and Purity Data

| Step | Conditions | Yield (%) | Purity (e.e. %) | Source |

|---|---|---|---|---|

| Epoxide resolution | 1-Phenylethylamine, ethanol | 72 | 99 | |

| Aziridine formation | NaN₃, NH₄Cl, Ph₃P | 68 | 98 | |

| Carboxamide synthesis | HATU, DMF, 25°C | 85 | 99 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-phenylaziridine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

Reduction: Reduction of the aziridine ring can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve the use of appropriate solvents and temperature control to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.

Scientific Research Applications

(2S,3S)-3-phenylaziridine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of (2S,3S)-3-phenylaziridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key Structural Features

Analysis :

- Aziridine vs. Benzamide/Pyrrolidine Scaffolds : The three-membered aziridine ring in the target compound introduces significant ring strain compared to the five-membered pyrrolidine (e.g., Example 30 in ) or planar benzamide derivatives (e.g., B13 in ). This strain enhances reactivity in ring-opening reactions, a property absent in larger, less-strained analogues.

- Substituent Effects : The trifluoromethyl group in B13 increases lipophilicity and metabolic stability , whereas the thiazolyl group in Example 30 facilitates target binding via π-π stacking or metal coordination. The phenyl group in the target compound offers moderate aromatic interactions but lacks electron-withdrawing or heterocyclic diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.